(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one
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Overview
Description
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexanone core with a hydroxyphenylpropoxy substituent, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropan-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The ®-3-hydroxy-1-phenylpropan-1-ol is reacted with cyclohexanone in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.
Reduction: Formation of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is similar to compounds such as (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol and (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.
Uniqueness
- The unique combination of a cyclohexanone core with a hydroxyphenylpropoxy substituent distinguishes it from other similar compounds. This structural feature imparts specific chemical and biological properties that make it valuable for research and industrial applications.
Properties
CAS No. |
652986-76-0 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3R)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15-/m1/s1 |
InChI Key |
OXEJQHWJNKAHPE-HUUCEWRRSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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